molecular formula C20H19N3O3S B2654468 (E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide CAS No. 1207062-20-1

(E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide

Cat. No.: B2654468
CAS No.: 1207062-20-1
M. Wt: 381.45
InChI Key: MQEWJSLGPPFPMZ-DTQAZKPQSA-N
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Description

(E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide (CAS 1207062-20-1) is a synthetic small molecule with a molecular formula of C20H19N3O3S and a molecular weight of 381.4 g/mol . This reagent features a pyridazinone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds based on the 6-phenylpyridazine structure have been investigated as multi-target therapeutic candidates, demonstrating promising inhibitory potential against key oncological and inflammatory targets such as telomerase, JAK1, STAT3, and TLR4 in preclinical studies . The structural motif of an ethenesulfonamide group linked via an ethoxy chain is characteristic of designed bioactive molecules. Furthermore, related pyridazinone derivatives have shown significant anti-inflammatory and analgesic effects in research models, acting through mechanisms like cyclooxygenase-2 (COX-2) enzyme inhibition with improved safety profiles regarding ulcerogenic and cardiovascular side effects . This combination of a pyridazinone core and a sulfonamide function makes this compound a valuable chemical tool for researchers exploring new pathways in oncology and inflammation biology. It is supplied for For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-phenyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-27(25,16-13-17-7-3-1-4-8-17)21-14-15-26-20-12-11-19(22-23-20)18-9-5-2-6-10-18/h1-13,16,21H,14-15H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEWJSLGPPFPMZ-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-phenylpyridazin-3-yl intermediate. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Ether Formation: The next step involves the formation of the ether linkage by reacting the pyridazinyl intermediate with an appropriate ethylating agent.

    Sulfonamide Formation: The final step involves the introduction of the ethenesulfonamide group. This can be achieved by reacting the intermediate with a sulfonamide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The phenyl and pyridazinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

(E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Activity Trends

Key analogues differ in substituents on the aryl and N-aryl groups, significantly affecting biological activity. Below is a comparative analysis:

Table 1: Key Analogues and Their Properties
Compound Aryl Substituents (R1) N-Aryl Substituents (R2) Tubulin Depolymerization BBB Permeability Solubility Cytotoxicity (IC50)
6t 2',4',6'-Trimethoxyphenyl 3-Amino-4-methoxyphenyl High Yes Moderate Low
6v 3',4',5'-Trimethoxyphenyl 3-Amino-4-methoxyphenyl Moderate Not reported Moderate Data unavailable
6p 2,4,6-Trimethoxyphenyl 3-Hydroxy-4-methoxyphenyl High Not reported High (prodrug) Data unavailable
6c 4'-Bromophenyl 4-Fluorophenyl Not reported Not reported Low Not tested
Key Findings:

Electron-Donating Groups Enhance Activity :

  • Compounds with methoxy groups (e.g., 6t, 6v, 6p) exhibit stronger tubulin depolymerization than halogenated derivatives (e.g., 6c) .
  • The 2',4',6'-trimethoxy configuration in 6t maximizes activity, likely due to improved hydrophobic interactions with tubulin .

BBB Permeability: 6t uniquely demonstrates BBB penetration, attributed to its 3-amino-4-methoxyphenyl group, which balances polarity and lipophilicity .

Solubility Optimization :

  • Prodrug strategies (e.g., disodium phosphate derivative of 6p ) enhance water solubility without compromising activity .

Mechanistic and Pharmacokinetic Comparisons

  • Mechanism : Analogues destabilize microtubules by binding to the colchicine site, inducing caspase-mediated apoptosis . For example, 6t activates caspases 3/7 and disrupts the G2/M phase .
  • Toxicity : Cytotoxicity correlates with tubulin depolymerization potency. 6t shows low cytotoxicity at therapeutic doses, suggesting a favorable therapeutic index .
  • Synthetic Flexibility : Analogues are synthesized via condensation of ethenesulfonyl chlorides with substituted anilines, enabling rapid diversification (e.g., 6c , 6d ) .

Biological Activity

(E)-2-phenyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)ethenesulfonamide, with the CAS number 1207062-20-1, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC20_{20}H19_{19}N3_{3}O3_{3}S
Molecular Weight381.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The compound interacts with molecular targets by binding to their active sites, which disrupts various biological pathways. This inhibition can lead to significant pharmacological effects, making it a candidate for therapeutic applications.

Biological Activities

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, related research provides insights into its potential applications:

  • Pyridazine Derivatives : Compounds containing pyridazine rings have been studied for their pharmacological properties. For instance, modifications to known autotaxin inhibitors have led to compounds that effectively reduce lysophosphatidic acid levels in vivo and show promise in models of pulmonary fibrosis .
  • Structure-Activity Relationship Studies : Investigations into similar sulfonamide compounds reveal that the presence of specific functional groups significantly influences biological activity. For instance, the vinyl sulfone moiety has been highlighted as crucial for the anticancer efficacy of certain derivatives .

Future Directions

Further research is needed to elucidate the specific biological activities and mechanisms of this compound. Potential areas for exploration include:

  • In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy.
  • Clinical Trials : Evaluating safety and effectiveness in human subjects for potential therapeutic applications.

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